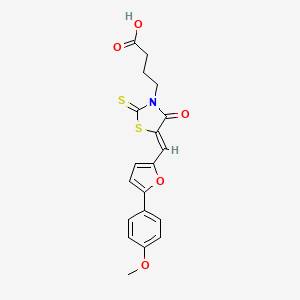
N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits significant biological activity given the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to engage in hydrogen bonding. The presence of both 4-ethylphenyl and 4-fluorophenyl groups suggests potential for varied intermolecular interactions, which could be exploited in drug design.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of "click chemistry," which is a highly efficient and reliable method for creating 1,2,3-triazoles. A related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, was synthesized using a base-mediated reaction involving ethyl diazoacetate and aryl imines, which could be a similar approach to synthesizing the compound . Another related synthesis involves the condensation of an isocyanate with an amine, followed by cyclization with hydrazine hydrate, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a similar compound, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, was determined in the triclinic space group with specific unit cell parameters, and the structure was found to be stabilized by an N–H⋯O hydrogen bond . This suggests that the compound of interest may also form stable hydrogen bonds, which could be important for its biological activity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite diverse, depending on the substituents attached to the triazole ring. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved exploring reaction conditions between triazole ester and ethylene diamine, leading to a high yield of the desired product . This indicates that the compound of interest may also undergo reactions with amines to form new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms, as seen in the compound 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, can significantly affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . The compound of interest, with a 4-fluorophenyl group, is likely to exhibit similar properties that could be advantageous in a biological context.
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
- Application : This compound is used in microwave-assisted synthesis processes to create molecules with potential antimicrobial, antilipase, and antiurease activities. It is particularly relevant in the development of hybrid molecules combining penicillanic or cephalosporanic acid moieties.
- Source : Başoğlu, S., Ulker, S., Alpay‐Karaoglu, S., & Demirbas, N. (2013). In Medicinal Chemistry Research. (source)
Antitumor Activity
- Application : The compound has been synthesized and studied for its crystal structure and antitumor activities, particularly its ability to inhibit the proliferation of certain cancer cell lines.
- Source : Hao, X., Lu, J.-F., Chen, Y., Wang, Y., Ding, S., & Liu, J. (2017). In Journal of Chemical Research. (source)
Synthesis of Thiazole-5-carboxylates
- Application : This compound plays a role in the synthesis of thiazole-5-carboxylate esters, which have potential applications in various chemical processes and pharmaceutical developments.
- Source : Fong, M., Janowski, W., Prager, R., & Taylor, M. R. (2004). In Australian Journal of Chemistry. (source)
Reduction, Mannich Reaction and Antimicrobial Activity
- Application : The compound is used in the synthesis of derivatives through reduction and Mannich reaction processes, with an emphasis on assessing their antimicrobial activities.
- Source : Fandaklı, S., Başoğlu, S., Bektaş, H., Yolal, M., Demirbaş, A., & Karaoglu, S. (2012). In Turkish Journal of Chemistry. (source)
N-Substituted Pyrazoline-Thiocarboxamides
- Application : Research has been conducted on the structural characterization of N-substituted pyrazoline-thiocarboxamides, which are related compounds and offer insights into their potential applications in chemical and pharmaceutical research.
- Source : Köysal, Y., Işık, Ş., Sahin, G., & Palaska, E. (2005). In Acta crystallographica. Section C, Crystal structure communications. (source)
Catalyst- and Solvent-Free Synthesis
- Application : The compound is involved in catalyst- and solvent-free synthesis processes, such as microwave-assisted Fries rearrangement, highlighting its role in green chemistry and sustainable synthesis methods.
- Source : Moreno-Fuquen, R., Arango-Daraviña, K., Becerra, D., Castillo, J. C., Kennedy, A., & Macías, M. (2019). In Acta crystallographica. Section C, Structural chemistry. (source)
特性
IUPAC Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-3-13-4-8-15(9-5-13)20-18(24)17-12(2)23(22-21-17)16-10-6-14(19)7-11-16/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMBNIBIQISFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)
![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)
